N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide: is a synthetic organic compound characterized by its unique adamantyl group, which imparts significant steric hindrance and stability. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the Adamantylmethyl Intermediate: The adamantylmethyl group can be introduced via the reaction of adamantane with formaldehyde and a suitable amine under acidic conditions to form N-(1-adamantylmethyl)amine.
Pyrazole Ring Formation: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.
Amide Formation: Finally, the carboxamide group is introduced by reacting the chlorinated pyrazole with N-(1-adamantylmethyl)amine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The adamantyl group can undergo oxidation reactions, typically forming hydroxylated derivatives.
Reduction: The pyrazole ring and the carboxamide group can be reduced under strong reducing conditions, although these reactions are less common.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantyl derivatives.
Reduction: Reduced forms of the pyrazole ring or carboxamide group.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
Biologically, this compound has potential applications in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules. It can be used in the design of new drugs or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities. The adamantyl group is known to enhance the stability and bioavailability of drugs.
Industry
Industrially, this compound can be used in the development of new polymers and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric hindrance, which can affect the binding affinity and specificity of the compound. The pyrazole ring and carboxamide group can participate in hydrogen bonding and other interactions with the target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
N-(1-adamantylmethyl)-4-chloro-1H-pyrazole-5-carboxamide: Lacks the methyl group at the 1-position of the pyrazole ring.
N-(1-adamantylmethyl)-4-bromo-1-methyl-1H-pyrazole-5-carboxamide: Has a bromine atom instead of chlorine.
N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-3-carboxamide: The carboxamide group is at the 3-position instead of the 5-position.
Uniqueness
N-(1-adamantylmethyl)-4-chloro-1-methyl-1H-pyrazole-5-carboxamide is unique due to the specific combination of the adamantyl group, the chlorine atom at the 4-position, and the carboxamide group at the 5-position of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-adamantylmethyl)-4-chloro-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c1-20-14(13(17)8-19-20)15(21)18-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQCLLFWVXYOJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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